molecular formula C8H14O2<br>CH2C(CH3)COO(CH2)3CH3<br>C8H14O2 B165903 Butyl methacrylate CAS No. 97-88-1

Butyl methacrylate

Cat. No. B165903
CAS RN: 97-88-1
M. Wt: 142.2 g/mol
InChI Key: SOGAXMICEFXMKE-UHFFFAOYSA-N
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Patent
US04604440

Procedure details

A trimer of butyl methacrylate and allyl methacrylate, which was prepared analogously to the dimer in Example 1, was added to the mixture containing 90 wt.-% N-vinylpyrrolidone and 10 wt.-% butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 72 wt.-% water at G=0.023 MPa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1CCCC1=O)=C.[C:9]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:10]([CH3:12])=[CH2:11].N(C(C)(C)C#N)=NC(C)(C)C#N>O>[C:9]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:10]([CH3:12])=[CH2:11].[C:9]([O:14][CH2:15][CH:16]=[CH2:17])(=[O:13])[C:10]([CH3:12])=[CH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCC
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.